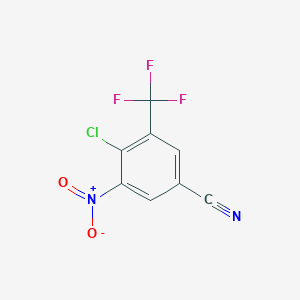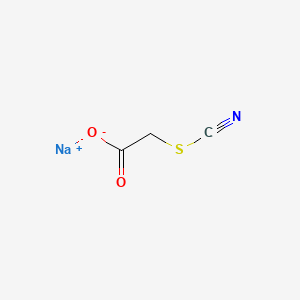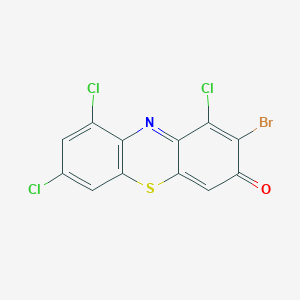![molecular formula C29H27AsSi B14509043 {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane CAS No. 63495-02-3](/img/structure/B14509043.png)
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is a complex organoarsenic compound with a unique structure that combines silicon, arsenic, and aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(4-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of arsenic compounds.
化学反応の分析
Types of Reactions
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Reduction: The arsenic center can be reduced to form lower oxidation state arsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of more complex organoarsenic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is not well-documented. its effects are likely mediated through interactions with cellular components, potentially disrupting normal cellular functions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its interaction with enzymes or other proteins .
類似化合物との比較
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylmethylarsine: Similar structure but with a methyl group instead of the silyl group.
Phenylarsine oxide: Contains an arsenic-oxygen bond and is used in various chemical applications.
Uniqueness
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is unique due to the presence of both silicon and arsenic in its structure, which imparts distinct chemical properties and potential reactivity. This combination is not commonly found in other organoarsenic compounds, making it a subject of interest for further research and development .
特性
CAS番号 |
63495-02-3 |
|---|---|
分子式 |
C29H27AsSi |
分子量 |
478.5 g/mol |
IUPAC名 |
2-[methyl(diphenyl)silyl]ethynyl-bis(4-methylphenyl)arsane |
InChI |
InChI=1S/C29H27AsSi/c1-24-14-18-26(19-15-24)30(27-20-16-25(2)17-21-27)22-23-31(3,28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-21H,1-3H3 |
InChIキー |
JEJNHRULGHKBID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


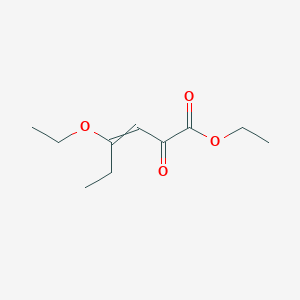
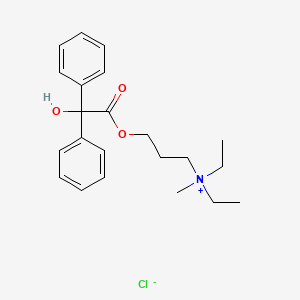
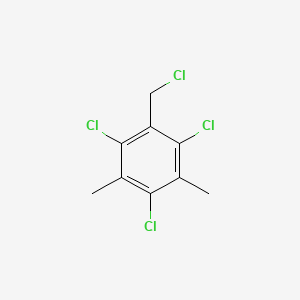
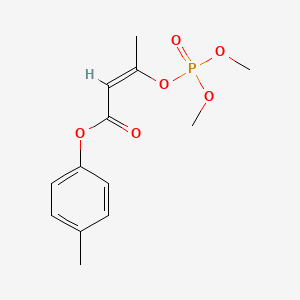

![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)


